molecular formula C19H21ClN6O3S B11078143 2-butyl-7-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

2-butyl-7-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B11078143
M. Wt: 448.9 g/mol
InChI Key: JQCVSCWLIXKBHK-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of heterocyclic compounds known as thiadiazolopyrimidines .
  • The core structure consists of a thiadiazolo[3,2-a]pyrimidine scaffold, which contains both sulfur and nitrogen atoms.
  • The substituents include a butyl group (a four-carbon alkyl chain) and a piperazine ring with a nitrophenyl group attached.
  • This compound’s aromatic nature arises from the indole-like system within the thiadiazolo ring.
  • While I don’t have specific information on its natural occurrence, it’s likely synthesized in the lab for research purposes.
  • Preparation Methods

    • Unfortunately, I couldn’t find direct synthetic routes for this specific compound. similar thiadiazolopyrimidines are often synthesized via multistep reactions .
    • One approach could involve condensation reactions between appropriate precursors, followed by cyclization to form the thiadiazolo ring.
    • Industrial production methods would likely involve optimized synthetic routes , but these details remain proprietary.
  • Chemical Reactions Analysis

    • Given its structure, this compound may undergo various reactions:

        Oxidation: Nitro groups can be reduced to amines or oxidized to nitroso compounds.

        Substitution: The chloro group may participate in nucleophilic substitution reactions.

        Reduction: The nitro group could be reduced to an amino group.

    • Common reagents might include reducing agents (e.g., hydrogen , metal hydrides ) and halogenating agents .
    • Major products would depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific receptors , enzymes , or cellular pathways .
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct analogs, but its unique structure warrants further exploration.

    Remember that this compound’s detailed study may require specialized research articles or patents

    Properties

    Molecular Formula

    C19H21ClN6O3S

    Molecular Weight

    448.9 g/mol

    IUPAC Name

    2-butyl-7-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

    InChI

    InChI=1S/C19H21ClN6O3S/c1-2-3-4-17-22-25-18(27)12-16(21-19(25)30-17)24-9-7-23(8-10-24)15-6-5-13(26(28)29)11-14(15)20/h5-6,11-12H,2-4,7-10H2,1H3

    InChI Key

    JQCVSCWLIXKBHK-UHFFFAOYSA-N

    Canonical SMILES

    CCCCC1=NN2C(=O)C=C(N=C2S1)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl

    Origin of Product

    United States

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